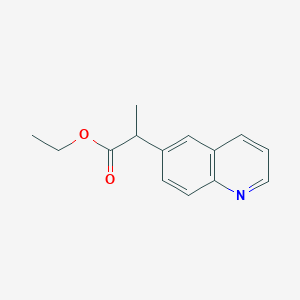

Ethyl 2-(quinolin-6-yl)propanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-quinolin-6-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-3-17-14(16)10(2)11-6-7-13-12(9-11)5-4-8-15-13/h4-10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEXDXTGMVWYWLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)C1=CC2=C(C=C1)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50743551 | |

| Record name | Ethyl 2-(quinolin-6-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193317-61-1 | |

| Record name | Ethyl 2-(quinolin-6-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 2-(quinolin-6-yl)propanoate

This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of Ethyl 2-(quinolin-6-yl)propanoate, a quinoline derivative of interest to researchers and professionals in the field of drug development and medicinal chemistry. The methodologies presented herein are grounded in established chemical principles and supported by authoritative literature, ensuring scientific integrity and reproducibility.

Introduction and Scientific Context

Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities. The introduction of a propanoate moiety at the 6-position of the quinoline ring, as in this compound, offers a versatile handle for further chemical modification and exploration of structure-activity relationships (SAR). This guide details a robust synthetic route and a comprehensive analytical workflow for this target compound, providing the foundational knowledge for its application in research and development.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of this compound suggests a convergent synthetic strategy. The key disconnection lies at the C-C bond between the quinoline ring and the propanoate side chain. This points towards a cross-coupling reaction, a powerful and versatile method for forming such bonds. A plausible forward synthesis involves a palladium-catalyzed coupling of a 6-haloquinoline with a suitable propanoate-containing coupling partner.

Alternatively, a nucleophilic aromatic substitution (SNAr) approach can be considered, particularly if a suitably activated quinoline precursor is available. One such method, analogous to the synthesis of similar quinoline derivatives, involves the reaction of a haloquinoline with a malonate derivative followed by decarboxylation.[1]

DOT Diagram: Synthetic Workflow

Caption: A proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established methods for the synthesis of analogous 2-(quinolin-4-yl)propanoates and provides a reliable pathway to the target compound.[1]

Step 1: Formation of the Diethyl (quinolin-6-yl)(methyl)malonate Intermediate

-

To a stirred solution of diethyl methylmalonate in anhydrous dimethylformamide (DMF), slowly add sodium hydride (60% dispersion in mineral oil) in portions at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir until the cessation of gas evolution.

-

Add 6-chloroquinoline to the reaction mixture.

-

Heat the mixture to reflux and maintain for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully quench with water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Hydrolysis and Decarboxylation to this compound

-

The crude diethyl (quinolin-6-yl)(methyl)malonate is subjected to Krapcho decarboxylation conditions.

-

Dissolve the crude intermediate in a mixture of dimethyl sulfoxide (DMSO) and water containing a salt such as lithium chloride.

-

Heat the mixture to a high temperature (typically >150 °C) and monitor the reaction for the loss of one of the ester groups.

-

Upon completion, cool the mixture, dilute with water, and extract with a suitable organic solvent like ethyl acetate.

-

Wash the combined organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude this compound.

Purification of this compound

The basic nitrogen atom in the quinoline ring can lead to tailing and poor separation on standard silica gel chromatography.[2] To mitigate this, a modified purification protocol is recommended.

Column Chromatography Protocol:

-

Stationary Phase: Silica gel pre-treated with a basic modifier. This can be achieved by preparing a slurry of the silica gel in the chosen eluent system containing 1-2% triethylamine.[2]

-

Alternative Stationary Phases: Neutral or basic alumina can also be effective alternatives to silica gel.[2]

-

Eluent System: A gradient of ethyl acetate in hexanes is a suitable starting point. The polarity should be optimized based on TLC analysis. The addition of a small percentage of triethylamine to the eluent can significantly improve peak shape.

-

Procedure:

-

Prepare the column with the chosen stationary phase.

-

Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

-

Load the sample onto the column and elute with the optimized solvent system.

-

Collect fractions and analyze by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

-

For compounds that are oils and resistant to crystallization, salt formation can be an effective purification and solidification method.[3]

Characterization and Data Analysis

A comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the quinoline ring protons, the ethyl group of the ester, and the methine and methyl protons of the propanoate side chain. The chemical shifts will be influenced by the electronic environment of the quinoline ring.

-

¹³C NMR: The carbon NMR spectrum will provide evidence for all the unique carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the quinoline ring.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Quinoline CH | 7.5 - 9.0 | m |

| O-CH₂ (ethyl) | ~4.2 | q |

| CH (propanoate) | ~3.8 | q |

| CH₃ (propanoate) | ~1.6 | d |

| O-CH₂-CH₃ (ethyl) | ~1.2 | t |

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): This technique will provide the accurate mass of the molecular ion, confirming the elemental composition of the synthesized compound. The expected exact mass for C₁₄H₁₅NO₂ can be calculated and compared with the experimental value.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to assess the purity of the sample and provide the mass spectrum of the compound.[4]

Expected Mass Spectrometry Data:

| Parameter | Value |

| Molecular Formula | C₁₄H₁₅NO₂ |

| Molecular Weight | 229.28 g/mol |

| [M+H]⁺ | ~230.11 |

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC):

-

Reversed-Phase HPLC: This is a standard method for determining the purity of the final compound. A C18 column with a mobile phase gradient of acetonitrile and water (often with 0.1% trifluoroacetic acid or formic acid) is typically used. The retention of quinoline derivatives is influenced by their physicochemical and geometrical parameters.[5]

Conclusion

This technical guide outlines a robust and reproducible methodology for the synthesis and characterization of this compound. By providing a detailed experimental protocol, purification strategy, and a comprehensive analytical workflow, this document serves as a valuable resource for researchers in medicinal chemistry and drug development. The insights into the causality behind experimental choices and the self-validating nature of the described protocols are intended to empower scientists to confidently synthesize and characterize this and similar quinoline derivatives for their research endeavors.

References

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-(quinolin-6-yl)propanoate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(quinolin-6-yl)propanoate is a quinoline derivative of significant interest in medicinal chemistry, particularly in the exploration of novel therapeutic agents. The quinoline scaffold is a well-established pharmacophore found in numerous approved drugs, and its derivatives continue to be a focal point in the quest for new treatments for a range of diseases, including cancer and malaria. Understanding the physicochemical properties of novel quinoline derivatives like this compound is a critical early step in the drug discovery and development pipeline. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering a blend of predicted data, contextual insights from related compounds, and detailed experimental protocols for their determination.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic and structural features allow it to interact with a wide array of biological targets.[2] Consequently, quinoline derivatives have been successfully developed into drugs for treating malaria (e.g., quinine, chloroquine), cancer, and various infections.[2] The biological activity of these compounds is intrinsically linked to their physicochemical properties, which dictate how they behave in a biological environment. For instance, a compound's lipophilicity influences its ability to cross cell membranes, while its ionization state (pKa) affects its solubility and interactions with biological macromolecules.[3]

This compound, with its ester functionality and propanoate side chain, presents a unique profile of properties that warrant detailed investigation for its potential as a drug candidate or a key intermediate in the synthesis of more complex bioactive molecules.[4] This guide will delve into the critical physicochemical parameters of this compound, providing a foundational understanding for researchers in the field.

Molecular and Structural Properties

A foundational understanding of a molecule begins with its basic structural and molecular characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₅NO₂ | [4] |

| Molecular Weight | 229.27 g/mol | [4] |

| Chemical Structure | A quinoline ring substituted at the 6-position with an ethyl propanoate group. | - |

Lipophilicity: A Key Determinant of Biological Activity

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a crucial parameter in drug design. It is most commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.

Predicted Lipophilicity (logP)

Due to the lack of direct experimental data for this compound, its logP value has been predicted using computational models.

| Parameter | Predicted Value |

| logP | ~2.5 - 3.5 |

Note: This is an estimated range based on the logP values of similar quinoline and propanoate-containing structures. The actual experimental value may vary.

A moderately positive logP value suggests that this compound is likely to have good membrane permeability, a desirable characteristic for oral drug absorption.

Experimental Determination of logP

For accurate determination of lipophilicity, two primary experimental methods are recommended: the Shake-Flask method and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

This traditional method directly measures the partitioning of a compound between n-octanol and water.[5]

Protocol:

-

Preparation of Pre-saturated Solvents: Prepare n-octanol saturated with water and water saturated with n-octanol by vigorously mixing equal volumes of the two solvents and allowing them to separate.

-

Sample Preparation: Dissolve a known amount of this compound in one of the pre-saturated solvents.

-

Partitioning: Add a known volume of the second pre-saturated solvent to the solution from step 2 in a flask.

-

Equilibration: Shake the flask at a constant temperature (typically 25°C or 37°C) for a sufficient time (e.g., 24-72 hours) to ensure equilibrium is reached.[5]

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Caption: Workflow for Shake-Flask logP Determination.

This chromatographic method offers a faster, high-throughput alternative to the shake-flask method.[6]

Protocol:

-

System Setup: Use a reversed-phase HPLC column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water.

-

Calibration: Inject a series of standard compounds with known logP values and record their retention times.

-

Correlation Curve: Plot the logarithm of the capacity factor (k') for each standard against its known logP value to generate a calibration curve.[6]

-

Sample Analysis: Inject a solution of this compound and determine its retention time.

-

logP Determination: Calculate the capacity factor for the test compound and use the calibration curve to determine its logP value.[6]

Ionization Constant (pKa): Impact on Solubility and Absorption

The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. For a quinoline derivative, the basic nitrogen atom in the pyridine ring is the primary site of protonation.

Predicted pKa

The basicity of the quinoline nitrogen is a key determinant of the pKa.

| Parameter | Predicted Value |

| pKa (basic) | ~4.5 - 5.5 |

Note: This is an estimated value based on the pKa of quinoline (pKa of the conjugate acid is approximately 4.85). The substituent at the 6-position is not expected to have a dramatic effect on the basicity of the nitrogen.[2]

This pKa value indicates that at physiological pH (around 7.4), this compound will be predominantly in its neutral, non-ionized form, which generally favors membrane permeation.

Experimental Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values.[7]

Protocol:

-

Sample Preparation: Prepare a solution of this compound of known concentration in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds).

-

Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

-

Data Collection: Record the pH of the solution after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve.[8]

Caption: Workflow for pKa Determination by Potentiometric Titration.

Aqueous Solubility: A Prerequisite for Absorption

For a drug to be absorbed, it must first be in solution. Therefore, aqueous solubility is a fundamental property that needs to be assessed.

Predicted Aqueous Solubility

The predicted moderately high logP and the basic pKa suggest that the solubility of this compound will be pH-dependent, with higher solubility at lower pH values where the quinoline nitrogen is protonated.

Experimental Determination of Aqueous Solubility by the Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.[9]

Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing aqueous buffers at different pH values (e.g., pH 2, 5, 7.4, and 9).

-

Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure that equilibrium is reached.[5]

-

Phase Separation: Separate the undissolved solid from the solution by filtration or centrifugation.

-

Quantification: Determine the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method (e.g., HPLC-UV).

-

Solubility Profile: The measured concentrations represent the equilibrium solubility at each respective pH.

Spectroscopic Profile

The structural elucidation and confirmation of this compound rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinoline ring system, typically in the range of 7.0-9.0 ppm. The ethyl group of the propanoate moiety will exhibit a triplet and a quartet, while the methyl group will appear as a doublet, and the methine proton as a quartet.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the quinoline ring, the ester carbonyl carbon (around 170-175 ppm), and the aliphatic carbons of the ethyl propanoate side chain.[10]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

C=O stretch (ester): A strong absorption band around 1730-1750 cm⁻¹.

-

C=N and C=C stretches (quinoline ring): Multiple bands in the 1450-1650 cm⁻¹ region.[11]

-

C-H stretches (aromatic and aliphatic): Bands above and below 3000 cm⁻¹, respectively.[12]

-

C-O stretch (ester): Bands in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Electron Ionization (EI-MS): This technique is expected to show a prominent molecular ion peak (M⁺) and characteristic fragmentation patterns, such as the loss of the ethoxy group or the entire propanoate side chain.[13]

-

Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule [M+H]⁺ would be the expected base peak.[14]

Conclusion

While direct experimental data for this compound is not extensively available in the public domain, a comprehensive physicochemical profile can be constructed based on predictive methods and data from analogous structures. The predicted moderate lipophilicity and basic pKa suggest that this compound possesses drug-like properties that warrant further investigation. The experimental protocols detailed in this guide provide a robust framework for the accurate determination of its key physicochemical parameters. A thorough understanding of these properties is indispensable for advancing this compound and other novel quinoline derivatives through the drug discovery and development process.

References

- 1. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound [myskinrecipes.com]

- 5. quora.com [quora.com]

- 6. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. chempap.org [chempap.org]

- 14. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 2-(quinolin-6-yl)propanoate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(quinolin-6-yl)propanoate, a notable heterocyclic compound, holds significant interest within the realms of medicinal chemistry and pharmaceutical research. Its core structure, featuring a quinoline moiety, is a well-established pharmacophore found in a variety of therapeutic agents, including those with antimalarial and anticancer properties. This technical guide provides a comprehensive overview of this compound, detailing its chemical identity, a robust synthetic pathway, structural elucidation, and its potential applications in drug discovery and development. The strategic importance of this molecule lies in its utility as a versatile intermediate, enabling the synthesis of more complex, biologically active quinoline-based compounds.

Chemical Identity and Properties

A clear definition of the subject compound is essential for any technical discussion. The fundamental properties of this compound are summarized in the table below.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 1193317-61-1 |

| Molecular Formula | C₁₄H₁₅NO₂ |

| Molecular Weight | 229.27 g/mol |

| Structure | (See Figure 1 below) |

Figure 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Synthesis Methodology

The synthesis of this compound can be achieved through a multi-step process commencing with a commercially available starting material, quinoline-6-carbaldehyde. The outlined synthetic route is adapted from established methodologies for similar quinoline derivatives, ensuring a high degree of reproducibility and yield.

Experimental Workflow

The overall synthetic workflow is depicted in the following diagram:

Caption: Synthetic workflow for this compound.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of (Quinolin-6-yl)methanol

-

To a solution of quinoline-6-carbaldehyde (1.0 eq) in methanol, add sodium borohydride (1.5 eq) portion-wise at 0 °C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (quinolin-6-yl)methanol.

Rationale: The reduction of the aldehyde to the primary alcohol is a standard and efficient transformation using sodium borohydride, a mild and selective reducing agent.

Step 2: Synthesis of 6-(Bromomethyl)quinoline

-

Dissolve (quinolin-6-yl)methanol (1.0 eq) in acetic acid.

-

Add hydrobromic acid (3.0 eq) and stir the mixture at 60 °C for 4 hours.

-

Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to give 6-(bromomethyl)quinoline.

Rationale: The conversion of the alcohol to the bromide is a classical nucleophilic substitution reaction, where the hydroxyl group is protonated by the acid to form a good leaving group (water), which is then displaced by the bromide ion.

Step 3: Synthesis of this compound

-

To a suspension of sodium hydride (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of ethyl 2-bromopropionate (1.1 eq) dropwise.

-

Stir the mixture for 30 minutes at 0 °C.

-

Add a solution of 6-(bromomethyl)quinoline (1.0 eq) in THF.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Rationale: This step involves an alkylation reaction. Sodium hydride, a strong base, deprotonates the alpha-carbon of ethyl 2-bromopropionate to form an enolate, which then acts as a nucleophile, attacking the benzylic bromide of 6-(bromomethyl)quinoline in an SN2 reaction to form the final product.

Structural Elucidation and Characterization

The confirmation of the structure of this compound is achieved through a combination of spectroscopic techniques.

Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the quinoline ring protons, the ethyl ester protons (a quartet and a triplet), the methine proton (a quartet), and the methyl protons (a doublet). |

| ¹³C NMR | Resonances for the carbon atoms of the quinoline ring, the ester carbonyl carbon, and the aliphatic carbons of the ethyl propanoate moiety. |

| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight (229.27 g/mol ). |

| IR Spectroscopy | Characteristic absorption bands for the C=O of the ester, C-O stretching, and aromatic C-H and C=C stretching. |

Applications in Drug Development

The quinoline scaffold is of paramount importance in medicinal chemistry. This compound serves as a valuable building block for the synthesis of novel drug candidates. Its ester functionality allows for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives for structure-activity relationship (SAR) studies. The quinoline core itself has been associated with a wide range of biological activities, making this compound a key intermediate in the development of new therapeutics for infectious diseases and oncology.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

An In-depth Technical Guide on the Biological Activity of Quinoline Propanoate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1] The derivatization of this core, particularly through the introduction of a propanoate moiety, has yielded a class of molecules with significant and diverse pharmacological potential. This guide provides a comprehensive technical overview of the synthesis, biological activities, and mechanisms of action of quinoline propanoate derivatives. We will delve into their potent antimicrobial, anticancer, and anti-inflammatory properties, supported by quantitative data and detailed experimental protocols. Furthermore, this document explores the crucial structure-activity relationships (SAR) that govern their efficacy and outlines the key signaling pathways they modulate, offering a robust resource for professionals engaged in drug discovery and development.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

Quinoline, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, is a fundamental building block in the development of new therapeutic agents.[2] Its derivatives have demonstrated a remarkable breadth of biological activities, including antimalarial, anticancer, anti-inflammatory, antibacterial, and antifungal properties.[3][4][5] The structural rigidity of the quinoline ring system, combined with its ability to be functionalized at various positions, allows for the fine-tuning of its physicochemical and pharmacological properties. The addition of a propanoate group can enhance lipophilicity, alter molecular geometry, and introduce new points of interaction with biological targets, making quinoline propanoate derivatives a particularly promising area of research.

Synthesis of Quinoline Propanoate Derivatives

A common and effective method for synthesizing quinoline propanoate derivatives involves a multi-step process. The Gould-Jacobs reaction is often employed as a key step.

General Synthetic Route:

-

Synthesis of 4-hydroxyquinolines: This is typically achieved through the Gould-Jacobs reaction, which involves the cyclization of anilinomethylenemalonate intermediates derived from anilines and diethyl 2-(ethoxymethylene)malonate. This is followed by hydrolysis and decarboxylation.[6]

-

Formation of 4-chloroquinolines: The synthesized 4-hydroxyquinolines are then reacted with a chlorinating agent, such as phosphorous oxychloride, to produce 4-chloroquinolines.[6][7]

-

Introduction of the Propanoate Moiety: The 4-chloroquinolines are subsequently reacted with diethyl sodiomethylmalonate in a suitable solvent like dimethylformamide (DMF). This nucleophilic substitution reaction yields the target substituted ethyl 2-(quinolin-4-yl)propanoates.[6]

Rationale behind this approach: This synthetic strategy is versatile and allows for the introduction of various substituents on the quinoline ring by starting with appropriately substituted anilines. This flexibility is crucial for exploring the structure-activity relationships of the final compounds.

Key Biological Activities and Mechanisms of Action

Quinoline propanoate derivatives have demonstrated significant potential in several therapeutic areas.

Antimicrobial Activity

A notable application of these derivatives is in combating microbial infections. Several novel substituted ethyl 2-(quinolin-4-yl)propanoates have shown potent antimicrobial activity against a range of microorganisms, including the pathogenic bacterium Helicobacter pylori.[6]

Mechanism of Action: While the precise intracellular targets are still under investigation, studies suggest that these compounds do not cause membrane damage.[6] This points towards an intracellular mechanism of action, possibly involving the inhibition of essential enzymes or interference with nucleic acid synthesis. The broad-spectrum activity against both Gram-positive and Gram-negative bacteria has also been reported for other quinoline derivatives.[8][9]

Structure-Activity Relationship (SAR):

-

The nature and position of substituents on the quinoline ring significantly influence antimicrobial potency.[6]

-

For activity against H. pylori, an alkyl group at position-8 combined with an ethoxy group appears to enhance potency.[6]

-

Conversely, the presence of a halogen atom at position-6 has been shown to decrease activity against certain strains of H. pylori.[6]

Anticancer Activity

The quinoline scaffold is present in several established and developmental anticancer agents.[2][10] Derivatives act as antiproliferative agents through various mechanisms, including DNA intercalation and inhibition of key enzymes involved in cancer progression.[2][10]

Mechanisms of Action:

-

Topoisomerase Inhibition: Many quinoline-based drugs, such as doxorubicin, target topoisomerase II enzymes, interfering with DNA replication and leading to cancer cell death.[2][10]

-

Kinase Inhibition: Quinoline derivatives have been developed as inhibitors of various kinases that are overactive in cancer, such as:

-

Induction of Apoptosis: Some derivatives can trigger programmed cell death (apoptosis) in cancer cells. For instance, certain compounds have been shown to cause cell cycle arrest and induce apoptosis.[11] One study demonstrated that a novel quinoline derivative triggered p53/Bax-dependent apoptosis.[14]

-

Downregulation of Cancer-Promoting Genes: A specific quinoline derivative, 91b1, has been shown to exert its anticancer effect by downregulating Lumican, a gene associated with cancer cell migration and invasion.[12]

Quantitative Data on Anticancer Activity:

The efficacy of anticancer compounds is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cancer cell population.

| Compound Class | Cancer Cell Line | IC50 (µM) |

| Quinoline-Chalcone Derivatives | MGC-803 (Gastric) | 1.38[1] |

| HCT-116 (Colon) | 5.34[1] | |

| MCF-7 (Breast) | 5.21[1] | |

| HL-60 (Leukemia) | 0.59[1] | |

| HepG-2 (Liver) | 2.71[1] | |

| A549 (Lung) | 7.47[1] | |

| 2,4-Disubstituted Quinolines | HEp-2 (Larynx) | 49.01–77.67% inhibition[2] |

Anti-inflammatory Activity

Chronic inflammation is a key factor in many diseases, and quinoline derivatives have emerged as promising anti-inflammatory agents.[7][15][16] They can target several key mediators of the inflammatory response.

Mechanisms of Action:

-

Cyclooxygenase (COX) Inhibition: Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes. Quinoline derivatives have been shown to act as COX inhibitors, with some exhibiting selectivity for COX-2, which is preferable as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[17][18][19][20]

-

NF-κB Pathway Inhibition: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) transcription factor is a master regulator of inflammation.[21] Some quinoline derivatives have been found to inhibit the NF-κB pathway.[22][23] This can occur through various mechanisms, such as preventing the degradation of the inhibitory protein IκBα or interfering with the DNA-binding activity of the p65 subunit of NF-κB.[22]

Signaling Pathway: Canonical NF-κB Activation and Inhibition

References

- 1. benchchem.com [benchchem.com]

- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijmphs.com [ijmphs.com]

- 11. Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quinolines: a new hope against inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. rjptonline.org [rjptonline.org]

- 18. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Efficacy of phenyl quinoline phenol derivatives as COX-2 inhibitors; an approach to emergent the small molecules as the anti-inflammatory and analgesic therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The discovery of quinoline derivatives, as NF-κB inducing kinase (NIK) inhibitors with anti-inflammatory effects in vitro, low toxicities against T cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Ethyl 2-(quinolin-6-yl)propanoate: An In-depth Technical Guide

Introduction

Ethyl 2-(quinolin-6-yl)propanoate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its quinoline core is a prevalent scaffold in numerous pharmacologically active molecules, exhibiting a wide range of biological activities, including antimalarial and anticancer properties.[1] The propanoate side chain offers a versatile point for further chemical modification, making this compound a valuable intermediate in the synthesis of more complex bioactive agents.

Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a comprehensive toolkit for the unambiguous characterization of molecular structures. This guide offers a detailed exploration of the spectroscopic data for this compound, presenting predicted spectral data, in-depth interpretation, and robust, field-proven experimental protocols for data acquisition. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel quinoline-based compounds.

Molecular Structure and Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₅NO₂ | [2] |

| Molecular Weight | 229.27 g/mol | [2] |

| CAS Number | 1193317-61-1 | [2] |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides valuable structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum Data

| m/z (Predicted) | Relative Intensity | Ion Assignment |

| 229.11 | High | [M]⁺˙ (Molecular Ion) |

| 200.08 | Moderate | [M - C₂H₅]⁺ |

| 184.08 | Moderate | [M - OC₂H₅]⁺ |

| 156.06 | High | [M - COOC₂H₅]⁺ |

| 128.06 | High | [Quinoline]⁺˙ |

Interpretation of the Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is predicted to show a prominent molecular ion peak [M]⁺˙ at m/z 229.11, corresponding to its molecular weight. The fragmentation pattern of quinoline derivatives often involves characteristic losses from the substituent groups and cleavage of the quinoline ring system.[1][3]

A significant fragment is expected at m/z 156.06, resulting from the loss of the entire ethyl propanoate side chain as a radical, leading to the stable quinolin-6-yl cation. Another key fragmentation pathway involves the loss of the ethoxy group (-OC₂H₅), giving rise to a peak at m/z 184.08. The loss of an ethyl radical (-C₂H₅) would result in a fragment at m/z 200.08. Further fragmentation of the quinoline ring itself can lead to the characteristic quinoline cation radical at m/z 128.06.[4]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This protocol outlines a general procedure for acquiring an EI-MS spectrum. Instrument-specific parameters may require optimization.

Sample Preparation:

-

Dissolve a small amount of the purified compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[5]

-

Ensure the sample is fully dissolved and free of any particulate matter.

-

If necessary, filter the solution through a syringe filter (0.22 µm) into a clean vial.

Instrumental Analysis:

-

Ionization Mode: Electron Ionization (EI)

-

Ion Source Temperature: 200-250 °C

-

Electron Energy: 70 eV

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Scan Range: m/z 50-500

Infrared (IR) Spectroscopy

Infrared spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted Infrared (IR) Spectrum Data

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Functional Group Assignment |

| 3050-3000 | Medium | C-H stretch (aromatic) |

| 2980-2900 | Medium | C-H stretch (aliphatic) |

| 1735 | Strong | C=O stretch (ester) |

| 1600, 1500, 1470 | Medium-Strong | C=C and C=N stretching (quinoline ring) |

| 1250-1100 | Strong | C-O stretch (ester) |

| 880-820 | Strong | C-H out-of-plane bend (aromatic) |

Interpretation of the IR Spectrum

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. A strong, sharp peak around 1735 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the ester functional group.[6] The aromatic nature of the quinoline ring will be evidenced by C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C and C=N skeletal vibrations in the 1600-1470 cm⁻¹ region.[7][8] Aliphatic C-H stretching from the ethyl and propanoate methyl groups will appear in the 2980-2900 cm⁻¹ range. A strong absorption band in the 1250-1100 cm⁻¹ region corresponds to the C-O stretching of the ester group. Finally, C-H out-of-plane bending vibrations in the 880-820 cm⁻¹ region can provide information about the substitution pattern of the quinoline ring.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

This protocol provides a standard procedure for obtaining an FT-IR spectrum of a solid sample using an ATR accessory.

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol or acetone) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR setup. This will be automatically subtracted from the sample spectrum.

-

Place a small amount of the solid sample onto the center of the ATR crystal.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

-

After analysis, clean the ATR crystal thoroughly.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

Predicted ¹H NMR Spectrum Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Proton Assignment |

| 8.90 | dd | 1H | H-2 |

| 8.15 | d | 1H | H-4 |

| 8.05 | d | 1H | H-8 |

| 7.80 | d | 1H | H-5 |

| 7.65 | dd | 1H | H-7 |

| 7.40 | dd | 1H | H-3 |

| 4.20 | q | 2H | -OCH₂CH₃ |

| 3.85 | q | 1H | -CH(CH₃)- |

| 1.65 | d | 3H | -CH(CH₃)- |

| 1.25 | t | 3H | -OCH₂CH₃ |

Predicted ¹³C NMR Spectrum Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) (Predicted) | Carbon Assignment |

| 173.5 | C=O (ester) |

| 150.0 | C-2 |

| 147.5 | C-8a |

| 136.0 | C-4 |

| 131.0 | C-6 |

| 129.5 | C-8 |

| 128.0 | C-5 |

| 127.0 | C-4a |

| 126.5 | C-7 |

| 121.5 | C-3 |

| 61.0 | -OCH₂CH₃ |

| 45.0 | -CH(CH₃)- |

| 18.5 | -CH(CH₃)- |

| 14.0 | -OCH₂CH₃ |

Interpretation of the NMR Spectra

The ¹H NMR spectrum is expected to show distinct signals for the protons of the quinoline ring and the ethyl propanoate side chain. The aromatic region (δ 7.0-9.0 ppm) will display a set of coupled signals characteristic of a 6-substituted quinoline. The H-2 and H-4 protons are typically the most deshielded due to the influence of the nitrogen atom.[9][10] The protons of the ethyl group will appear as a quartet for the methylene (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, a classic ethyl ester pattern. The methine proton of the propanoate group will be a quartet, coupled to the adjacent methyl group, which in turn will appear as a doublet.

The ¹³C NMR spectrum will show a signal for the ester carbonyl carbon around δ 173.5 ppm. The signals for the nine carbons of the quinoline ring will appear in the aromatic region (δ 120-150 ppm). The aliphatic carbons of the ethyl propanoate side chain will be observed in the upfield region of the spectrum.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

This protocol describes a general procedure for acquiring high-resolution NMR spectra.

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[11]

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required by the instrument for referencing (δ 0.00 ppm).

Instrumental Analysis:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Acquire a one-dimensional ¹³C NMR spectrum. A larger number of scans will be required for ¹³C due to its lower natural abundance and sensitivity.

-

Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Visualizations

Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for the comprehensive spectroscopic analysis of this compound.

Conclusion

The combination of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a robust and comprehensive framework for the structural characterization of this compound. This guide has presented the predicted spectroscopic data and detailed interpretations, which are essential for confirming the identity and purity of this important synthetic intermediate. The provided experimental protocols offer a reliable foundation for acquiring high-quality spectroscopic data, ensuring the scientific integrity of research and development endeavors in the field of medicinal chemistry.

References

- 1. chempap.org [chempap.org]

- 2. This compound [myskinrecipes.com]

- 3. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 6. pubs.aip.org [pubs.aip.org]

- 7. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]

- 8. researchgate.net [researchgate.net]

- 9. repository.uncw.edu [repository.uncw.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

A Researcher's Guide to Quinoline Synthesis: From Classical Reactions to Modern Methodologies

Executive Summary: The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals with a vast range of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] Its significance drives continuous innovation in synthetic organic chemistry. This technical guide provides an in-depth exploration of the principal methods for constructing the quinoline ring system. It serves as a comprehensive resource for researchers, scientists, and drug development professionals by detailing the mechanisms, protocols, advantages, and limitations of both time-honored classical reactions and emerging modern techniques.

Introduction: The Enduring Importance of the Quinoline Scaffold

Quinoline, a fused bicyclic heterocycle containing a benzene ring fused to a pyridine ring, was first isolated from coal tar in 1834.[4] Since then, its derivatives have been identified in numerous natural products, particularly alkaloids, and have become a "privileged scaffold" in drug design.[1][5] The ability to functionalize the quinoline ring at various positions allows for the fine-tuning of its pharmacological properties, making it an attractive building block for novel therapeutic agents.[6] The persistent need for new drugs fuels the development of efficient and versatile methods for quinoline synthesis, ranging from classical named reactions discovered in the 19th century to modern, greener approaches that prioritize sustainability and efficiency.[7][8]

Chapter 1: Classical Syntheses from Anilines and Carbonyl Precursors

This chapter details the foundational methods for quinoline synthesis, which typically involve the reaction of anilines with glycerol, α,β-unsaturated carbonyls, or β-dicarbonyl compounds under acidic conditions. These reactions have been workhorses in organic synthesis for over a century.

The Skraup Synthesis

The Skraup synthesis, reported by Zdenko Hans Skraup in 1880, is a classic method for producing the parent quinoline ring.[4][9] It involves the reaction of aniline with glycerol, concentrated sulfuric acid, and an oxidizing agent like nitrobenzene.[10][11]

Mechanism & Rationale: The reaction's driving force is the acid-catalyzed dehydration of glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[4][12] Aniline then undergoes a Michael-type conjugate addition to acrolein. The subsequent cyclization of the resulting β-anilinopropionaldehyde is driven by the strong acid, followed by dehydration and oxidation to yield the aromatic quinoline ring.[12][13] The choice of nitrobenzene as the oxidant is strategic; it is reduced to aniline, which can then be reused in the reaction.[13] However, the reaction is notoriously exothermic and can be violent, often necessitating the use of a moderator like ferrous sulfate.[11][12]

Representative Protocol: Synthesis of Quinoline [12]

-

In a suitable reaction vessel, aniline is mixed with glycerol, nitrobenzene, and ferrous sulfate (as a moderator).

-

Concentrated sulfuric acid is added slowly and cautiously with vigorous stirring to control the initial exotherm.

-

The mixture is heated under reflux for several hours.

-

After cooling, the reaction mixture is diluted with water and neutralized with a concentrated sodium hydroxide solution to make it strongly alkaline.

-

The crude quinoline is isolated via steam distillation.

-

The quinoline layer is separated from the distillate, dried over anhydrous potassium carbonate, and purified by distillation, collecting the fraction boiling at 235-237°C.

}

Figure 1: Simplified workflow of the Skraup Synthesis.

The Doebner-von Miller Reaction

This reaction is a significant modification of the Skraup synthesis that allows for the preparation of substituted quinolines.[11] It utilizes α,β-unsaturated aldehydes or ketones, which can be pre-formed or generated in situ, reacting with an aniline in the presence of an acid catalyst, such as hydrochloric acid or a Lewis acid.[4][14][15]

Mechanism & Rationale: Similar to the Skraup synthesis, the core mechanism involves a Michael addition of the aniline to the α,β-unsaturated carbonyl compound.[14] This is followed by an acid-catalyzed intramolecular cyclization, dehydration, and subsequent oxidation to furnish the quinoline derivative. A key advantage is the versatility offered by using different α,β-unsaturated systems, leading to a wide array of substituted quinolines. For instance, reacting aniline with crotonaldehyde (formed from the aldol condensation of acetaldehyde) yields 2-methylquinoline.[16]

Representative Protocol: Synthesis of 2-Methylquinoline [16]

-

Aniline is mixed with concentrated hydrochloric acid to form aniline hydrochloride.

-

An α,β-unsaturated carbonyl compound (e.g., crotonaldehyde) or its precursors (e.g., acetaldehyde) are added to the mixture.

-

A Lewis acid catalyst (e.g., ZnCl₂) is introduced.

-

The mixture is heated. The reaction progress is monitored until the vigorous reaction subsides.

-

After completion, the mixture is cooled and made alkaline using a base like calcium hydroxide or sodium hydroxide.

-

The product, 2-methylquinoline, is isolated via steam distillation.

-

The organic layer from the distillate is separated, and the aqueous layer is extracted with a solvent like chloroform. The combined organic layers are dried and purified.

}

Figure 2: Key stages of the Doebner-von Miller Reaction.

The Combes Synthesis

The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed reaction of an aniline with a β-diketone.[9][17]

Mechanism & Rationale: The reaction begins with the condensation between the aniline and one of the carbonyl groups of the β-diketone to form an enamine intermediate after dehydration.[4][18] In the presence of a strong acid, such as concentrated sulfuric acid, the second carbonyl group is protonated, activating it for electrophilic attack.[17] The rate-determining step is the subsequent intramolecular electrophilic aromatic substitution (annulation), followed by dehydration to yield the final substituted quinoline product.[17] The use of unsymmetrical anilines or diketones can lead to issues with regioselectivity.[17]

Representative Protocol: Synthesis of 2,4-Dimethyl-7-chloroquinoline [18]

-

m-Chloroaniline is reacted with acetylacetone (a β-diketone).

-

Concentrated sulfuric acid is added as the catalyst.

-

The mixture is heated to facilitate the cyclization and dehydration steps.

-

Upon completion, the reaction mixture is cooled and carefully poured into ice water.

-

The solution is neutralized with a base to precipitate the product.

-

The solid product is collected by filtration, washed, and purified, typically by recrystallization.

Chapter 2: Cyclocondensation Strategies

This chapter explores syntheses where the quinoline ring is formed through the cyclization of more complex, pre-functionalized precursors. These methods often offer better control over substitution patterns and can proceed under milder conditions than the classical syntheses discussed previously.

The Conrad-Limpach-Knorr Synthesis

This method is crucial for the synthesis of quinolones (oxoquinolines) and involves the reaction of anilines with β-ketoesters.[19][20] A key feature is its temperature-dependent regioselectivity, allowing for the selective formation of either 4-quinolones or 2-quinolones.[21]

Mechanism & Rationale: The reaction's direction is dictated by the initial nucleophilic attack of the aniline.

-

Kinetic Control (lower temperature, ~140°C): The aniline attacks the more reactive ketone carbonyl of the β-ketoester, leading to a Schiff base. Subsequent thermal cyclization (a 6-electron electrocyclization) and elimination of alcohol yields the 4-hydroxyquinoline (which exists predominantly in its 4-quinolone tautomeric form).[21][22] This is the Conrad-Limpach pathway.

-

Thermodynamic Control (higher temperature, >140°C): At higher temperatures, the aniline attacks the less reactive ester carbonyl, forming a more stable β-keto anilide intermediate.[21] Cyclization of this anilide, followed by dehydration, yields the 2-hydroxyquinoline (2-quinolone). This is known as the Knorr variation.

| Product | Temperature | Initial Attack Site | Intermediate |

| 4-Quinolone | Lower Temp. (~140°C) | Ketone Carbonyl | Schiff Base / Enamine |

| 2-Quinolone | Higher Temp. (>140°C) | Ester Carbonyl | β-Keto Anilide |

Table 1: Temperature-Dependent Regioselectivity in the Conrad-Limpach-Knorr Synthesis.

The Friedländer Annulation

The Friedländer synthesis is a highly efficient and atom-economical method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group (e.g., a ketone or ester).[23][24]

Mechanism & Rationale: Two primary mechanistic pathways are proposed.[23][25]

-

Aldol-First Pathway: An initial base- or acid-catalyzed aldol condensation between the two carbonyl components occurs, followed by cyclization via Schiff base formation and subsequent dehydration.

-

Schiff Base-First Pathway: The initial step is the formation of a Schiff base (imine) between the aniline and the α-methylene ketone. This is followed by an intramolecular aldol-type reaction and dehydration to form the quinoline.[23]

The choice of catalyst (acidic or basic) can influence the reaction pathway and efficiency.[25] This method's main advantage is that the starting materials directly map onto the product structure, providing a convergent and often high-yielding route to polysubstituted quinolines.[4][26]

Representative Protocol: General Friedländer Synthesis [27]

-

A 2-aminoaryl ketone (e.g., 2-aminoacetophenone) and a ketone with an α-methylene group (e.g., acetone) are dissolved in a suitable solvent.

-

A catalyst, such as p-toluenesulfonic acid (acidic) or potassium tert-butoxide (basic), is added.[25]

-

The mixture is heated under reflux until the reaction is complete, as monitored by TLC.

-

The reaction is cooled, and the product is isolated by filtration or extraction following neutralization.

-

Purification is achieved by recrystallization or column chromatography.

}

Figure 3: Dual mechanistic pathways of the Friedländer Synthesis.

The Gould-Jacobs Reaction

This reaction is a cornerstone for the synthesis of 4-hydroxyquinolines (4-quinolones), which are vital precursors for many antibacterial agents, including the fluoroquinolones.[22][28] The process begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate (EMME).[28][29]

Mechanism & Rationale: The reaction proceeds in a series of steps:

-

Condensation: The aniline displaces the ethoxy group from the malonic ester derivative in a nucleophilic substitution reaction to form an anilidomethylenemalonate intermediate.[28]

-

Cyclization: The intermediate undergoes a thermal 6-electron electrocyclization. This step often requires high temperatures.[22]

-

Saponification & Decarboxylation: The resulting quinoline-3-carboxylate ester is hydrolyzed (saponified) to the corresponding carboxylic acid using a base like sodium hydroxide. Subsequent heating causes decarboxylation to yield the final 4-hydroxyquinoline product.[28]

This multi-step sequence provides a versatile and reliable route to the 4-quinolone core structure.[29]

Representative Protocol: Synthesis of 4-Hydroxyquinoline [28]

-

Condensation: Aniline is reacted with diethyl ethoxymethylenemalonate. The mixture is heated to drive the condensation and remove the ethanol byproduct.

-

Cyclization: The resulting anilidomethylenemalonate is heated to a high temperature (often in a high-boiling solvent like diphenyl ether) to induce thermal cyclization.

-

Hydrolysis: The crude cyclized product (ethyl 4-hydroxyquinoline-3-carboxylate) is heated with an aqueous solution of sodium hydroxide to hydrolyze the ester.

-

Neutralization & Decarboxylation: The solution is neutralized with acid to precipitate the carboxylic acid, which is then collected and heated (either neat or in a high-boiling solvent) to effect decarboxylation, yielding 4-hydroxyquinoline.

Chapter 3: Modern and Greener Methodologies

In response to the growing need for sustainable chemical processes, modern synthetic chemistry has focused on developing greener alternatives to classical methods.[30] These approaches aim to reduce waste, minimize energy consumption, and use less hazardous materials.[8][31]

3.1 Metal-Catalyzed and Nanocatalyzed Syntheses Transition-metal catalysts (e.g., based on palladium, copper, gold) and nanocatalysts have revolutionized quinoline synthesis.[32][33] They often enable reactions to proceed under much milder conditions and with higher functional group tolerance than traditional acid-catalyzed methods. For example, nanocatalysts have been successfully applied to the Friedländer synthesis, allowing the reaction to occur efficiently in green solvents like ethanol at moderate temperatures.[32][34]

3.2 Microwave-Assisted Synthesis Microwave irradiation has emerged as a powerful tool to accelerate reaction rates dramatically.[8][30] By enabling rapid and uniform heating, microwave-assisted synthesis can reduce reaction times from hours to minutes.[8] This technique has been successfully applied to classical reactions like the Skraup and Friedländer syntheses, often leading to improved yields and cleaner reaction profiles.[8] For instance, microwave-assisted Gould-Jacobs reactions can significantly shorten the time required for the initial condensation step.[35]

3.3 Green Solvents and Catalysts The shift away from hazardous solvents and strong acids is a key tenet of green chemistry.[31] Many modern quinoline syntheses now employ environmentally benign solvents like water or ethanol, or are conducted under solvent-free conditions.[26][31] The use of reusable solid acid catalysts, ionic liquids, or biocatalysts also represents a significant advance towards more sustainable protocols.[26][30]

Comparative Summary of Major Quinoline Synthesis Methods

| Method | Starting Materials | Conditions | Product Type | Advantages | Limitations |

| Skraup | Aniline, Glycerol, Oxidant | Strong Acid (H₂SO₄), High Temp. | Unsubstituted/Simple Quinolines | Low-cost materials, direct route to quinoline | Harsh, exothermic, often violent reaction; limited substitution patterns[4][12] |

| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Acid Catalyst (Brønsted/Lewis) | Substituted Quinolines | More versatile than Skraup, allows for various substituents | Can have regioselectivity issues, still requires acid[4][14] |

| Combes | Aniline, β-Diketone | Strong Acid (H₂SO₄) | 2,4-Disubstituted Quinolines | Direct route to 2,4-disubstituted products | Requires strong acid, potential for regioisomers[17][18] |

| Conrad-Limpach | Aniline, β-Ketoester | Heat (~140°C) | 4-Quinolones | Good route to 4-quinolones | Requires high temperature for cyclization[20][21] |

| Knorr (variation) | Aniline, β-Ketoester | High Heat (>140°C) | 2-Quinolones | Access to 2-quinolone isomers | Higher temperature needed, thermodynamic product[21] |

| Friedländer | 2-Aminoaryl Aldehyde/Ketone, α-Methylene Carbonyl | Acid or Base Catalyst | Polysubstituted Quinolines | High atom economy, convergent, often milder conditions | Requires pre-functionalized aniline precursors[23][25] |

| Gould-Jacobs | Aniline, Alkoxymethylenemalonate | Heat, then Base Hydrolysis & Heat | 4-Hydroxyquinolines | Excellent route to 4-quinolone core, vital for antibiotics | Multi-step process, requires high temperature cyclization[22][28] |

Table 2: Overview and Comparison of Key Quinoline Synthesis Strategies.

Conclusion and Future Outlook

The synthesis of quinolines remains a dynamic and vital area of chemical research, driven by the scaffold's immense therapeutic potential. While classical methods like the Skraup, Friedländer, and Gould-Jacobs reactions provide the foundational logic for constructing the quinoline ring, the future of the field lies in the continued development of modern, sustainable methodologies. Advances in catalysis, particularly with nanomaterials, and the adoption of energy-efficient techniques like microwave irradiation are paving the way for cleaner, faster, and more versatile synthetic routes.[7][32] These innovations will undoubtedly accelerate the discovery of novel quinoline-based drugs to address pressing global health challenges.

References

- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. Quinoline: An Attractive Scaffold in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iipseries.org [iipseries.org]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]

- 7. Recent Progress in the Synthesis of Quinolines [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 10. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. uop.edu.pk [uop.edu.pk]

- 14. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 15. synarchive.com [synarchive.com]

- 16. researchgate.net [researchgate.net]

- 17. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 18. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 19. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]

- 20. synarchive.com [synarchive.com]

- 21. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 22. mdpi.com [mdpi.com]

- 23. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 24. organicreactions.org [organicreactions.org]

- 25. alfa-chemistry.com [alfa-chemistry.com]

- 26. ijpsjournal.com [ijpsjournal.com]

- 27. Friedlaender Synthesis [organic-chemistry.org]

- 28. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 29. benchchem.com [benchchem.com]

- 30. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 31. researchgate.net [researchgate.net]

- 32. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 33. benchchem.com [benchchem.com]

- 34. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview | Semantic Scholar [semanticscholar.org]

- 35. asianpubs.org [asianpubs.org]

A Comprehensive Technical Guide to the Mechanism of Action of Quinolone Antimicrobial Agents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quinolone antimicrobials represent a critical class of synthetic antibacterial agents that function by directly inhibiting bacterial DNA synthesis.[1] Their unique mechanism of action targets the essential bacterial type II topoisomerase enzymes, namely DNA gyrase and topoisomerase IV.[2][3][4] By converting these enzymes into cellular toxins that induce chromosomal fragmentation, quinolones exhibit potent bactericidal activity.[5][6] This guide provides an in-depth exploration of the molecular interactions underpinning the efficacy of quinolones, the cellular consequences for bacteria, the evolution of resistance mechanisms, and the key experimental protocols used to investigate these processes.

Introduction: The Enduring Importance of Quinolones

Since the introduction of nalidixic acid in 1962, the quinolone class of antibiotics has undergone significant evolution, leading to the development of fluoroquinolones with a broader spectrum of activity and improved pharmacokinetic properties.[7] These agents are indispensable in treating a wide array of bacterial infections.[8] Their clinical success is directly attributable to their specific targeting of enzymes that are vital for bacterial survival but absent in a similar form in eukaryotes.

The Core Mechanism: Poisoning Bacterial Type II Topoisomerases

The bactericidal action of quinolones stems from their ability to inhibit the function of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][3][4] Both enzymes play crucial roles in managing DNA topology, which is essential for DNA replication, transcription, and chromosome segregation.[2]

The Indispensable Roles of DNA Gyrase and Topoisomerase IV

-

DNA Gyrase: Composed of GyrA and GyrB subunits, this enzyme introduces negative supercoils into bacterial DNA.[1] This process is critical for compacting the bacterial chromosome and facilitating the unwinding of DNA strands, a prerequisite for replication and transcription.

-

Topoisomerase IV: This enzyme, consisting of ParC and ParE subunits, is primarily responsible for decatenating (unlinking) intertwined daughter chromosomes after replication.[9] This separation is a final, critical step in cell division.

The Formation of a Lethal Ternary Complex

Quinolones do not simply inhibit the catalytic activity of these enzymes. Instead, they act as "topoisomerase poisons" by stabilizing a transient intermediate in the enzyme's reaction cycle.[5][6] The normal function of these topoisomerases involves creating a temporary double-stranded break in the DNA, allowing another segment of DNA to pass through, and then resealing the break.[1]

Quinolones intercalate into the DNA at the site of the break and bind to the enzyme, forming a stable quinolone-enzyme-DNA ternary complex .[9][10] This complex effectively traps the enzyme on the DNA in a state where the DNA is cleaved, preventing the re-ligation of the broken strands.[7][11]

Figure 1: The core mechanism of quinolone action.

Cellular Catastrophe: The Aftermath of Ternary Complex Formation

The accumulation of these stabilized ternary complexes triggers a cascade of lethal events within the bacterial cell:

-

Replication Fork Arrest: When a DNA replication fork encounters a ternary complex, it collapses, leading to the formation of double-strand breaks.[10]

-

Induction of the SOS Response: The extensive DNA damage activates the bacterial SOS response, a last-ditch effort to repair the DNA that can be error-prone and contribute to mutagenesis.[9]

-

Bactericidal Effect: The accumulation of double-strand breaks ultimately leads to the fragmentation of the bacterial chromosome and cell death.[5][9]

Differential Targeting and Spectrum of Activity

The primary target of quinolones can vary depending on the bacterial species. This has significant implications for their spectrum of activity and the development of resistance.

| Bacterial Type | Primary Target | Secondary Target |

| Gram-negative bacteria (e.g., E. coli) | DNA Gyrase | Topoisomerase IV |

| Gram-positive bacteria (e.g., S. aureus) | Topoisomerase IV | DNA Gyrase |

This differential targeting is a key consideration in the design of new quinolone derivatives aimed at having balanced activity against both Gram-positive and Gram-negative pathogens.[11][12]

The Challenge of Quinolone Resistance

The clinical utility of quinolones is increasingly threatened by the emergence of bacterial resistance. The primary mechanisms are multifaceted and can be cumulative, leading to high levels of resistance.[2]

-

Target-Site Mutations: The most clinically significant resistance mechanism involves mutations in the genes encoding the subunits of DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE).[3][13] These mutations typically occur within a specific region known as the quinolone resistance-determining region (QRDR), altering the drug-binding affinity of the enzymes.[2][14]

-

Reduced Drug Accumulation: Bacteria can also develop resistance by reducing the intracellular concentration of the quinolone. This is achieved through:

-

Plasmid-Mediated Resistance: The acquisition of resistance genes on mobile genetic elements like plasmids is a growing concern.[2][16] These plasmids can carry genes encoding for:

-

Qnr proteins: These proteins protect DNA gyrase and topoisomerase IV from quinolone binding.[1][3]

-

Enzymatic Modification: The AAC(6')-Ib-cr enzyme can acetylate certain fluoroquinolones, reducing their effectiveness.[4]

-

Plasmid-Encoded Efflux Pumps: These further contribute to reduced intracellular drug levels.[4]

-

Figure 2: Major mechanisms of bacterial resistance to quinolones.

Key Experimental Methodologies

The elucidation of the quinolone mechanism of action and the characterization of resistance rely on a suite of specialized experimental protocols.

In Vitro Topoisomerase Inhibition Assays

These assays directly measure the effect of a compound on the enzymatic activity of purified DNA gyrase or topoisomerase IV.

Protocol: DNA Gyrase Supercoiling Assay

-

Reaction Preparation: In a microcentrifuge tube, combine relaxed plasmid DNA (as the substrate), purified DNA gyrase enzyme, ATP, and an appropriate reaction buffer.

-

Compound Addition: Introduce the test quinolone at a range of concentrations. Include a positive control (a known quinolone) and a negative control (no drug).

-

Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes to allow for the enzymatic supercoiling of the plasmid DNA.

-

Reaction Termination: Halt the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.

-

Agarose Gel Electrophoresis: Load the samples onto an agarose gel. The different topological forms of the plasmid (supercoiled, relaxed, and nicked) will migrate at different rates.

-

Data Analysis: Stain the gel with a DNA-binding dye (e.g., ethidium bromide) and visualize under UV light. Inhibition is quantified by the decrease in the supercoiled DNA band and the corresponding increase in the relaxed DNA band.

Cleavage Complex Stabilization Assays

These assays are designed to detect the formation of the covalent enzyme-DNA intermediate that is stabilized by quinolones.

Protocol: In Vitro DNA Cleavage Assay

-

Reaction Setup: Combine supercoiled plasmid DNA with purified topoisomerase (either DNA gyrase or topoisomerase IV) in a suitable buffer.

-

Quinolone Addition: Add the quinolone compound at various concentrations.

-

Complex Formation: Incubate at the enzyme's optimal temperature for a short period (e.g., 10-15 minutes) to allow for the formation of the cleavage complex.

-